N-[1-(5-methylfuran-2-yl)ethyl]aniline
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Overview
Description
N-[1-(5-methylfuran-2-yl)ethyl]aniline: is an organic compound with the molecular formula C15H19NO It is characterized by the presence of a furan ring substituted with a methyl group at the 5-position and an aniline moiety attached to the 1-position of the ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5-methylfuran-2-yl)ethyl]aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-methylfuran and aniline.
Alkylation Reaction: The first step involves the alkylation of 5-methylfuran with an appropriate alkylating agent to introduce the ethyl group at the 1-position.
Amination Reaction: The resulting intermediate is then subjected to an amination reaction with aniline to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-[1-(5-methylfuran-2-yl)ethyl]aniline can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones or other oxidized derivatives.
Reduction: The compound can be reduced to form the corresponding amine or other reduced products.
Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nitrating agents (e.g., nitric acid).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furanones, while substitution reactions can produce various halogenated or nitrated derivatives.
Scientific Research Applications
N-[1-(5-methylfuran-2-yl)ethyl]aniline has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: It can be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[1-(5-methylfuran-2-yl)ethyl]aniline involves its interaction with specific molecular targets and pathways. The furan ring and aniline moiety may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
N-[1-(5-methylfuran-2-yl)ethyl]aniline can be compared with other similar compounds, such as:
N-[1-(3-methylfuran-2-yl)ethyl]aniline: Similar structure but with a methyl group at the 3-position of the furan ring.
N-[1-(5-methylthiophene-2-yl)ethyl]aniline: Similar structure but with a thiophene ring instead of a furan ring.
N-[1-(5-methylpyrrole-2-yl)ethyl]aniline: Similar structure but with a pyrrole ring instead of a furan ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the furan ring, which imparts distinct chemical and biological properties.
Biological Activity
N-[1-(5-methylfuran-2-yl)ethyl]aniline is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial, antiviral, and other pharmacological properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound features a furan ring, which is known for its diverse biological activities. The structural characteristics of this compound may influence its interactions with biological targets.
Antibacterial Activity
Several studies have investigated the antibacterial properties of compounds related to this compound. For instance, a study synthesized various analogues and tested their efficacy against drug-resistant strains of Staphylococcus aureus. The results indicated that certain compounds exhibited promising antibacterial activity, with IC50 values ranging from 33 μM to 118 μM against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) .
Antibacterial Efficacy Data
Compound | Target Bacteria | IC50 (μM) | MIC (μM) |
---|---|---|---|
22h | MRSA | 33 | 16 |
29b | Mycobacterium tuberculosis | 38 | 8 |
12k | Bacillus anthracis | 64 | 30 |
Antiviral Activity
Research has also focused on the antiviral potential of related compounds. A study identified a new scaffold for inhibiting human norovirus replication, which could be relevant to understanding the antiviral activity of this compound. The modifications made to similar compounds improved their solubility and antiviral efficacy, suggesting that structural features play a critical role in their biological activity .
Antiviral Efficacy Data
Compound | Virus Target | EC50 (μM) | Selectivity Index |
---|---|---|---|
Compound 1 | Human Norovirus | <10 | >6 |
Compound 2 | Murine Norovirus | <20 | >4 |
The mechanism by which this compound exerts its biological effects may involve multiple pathways. For example, compounds with similar structures have been shown to inhibit bacterial DNA gyrase and viral RNA-dependent RNA polymerase (RdRp), indicating potential targets for therapeutic intervention .
Case Studies
- Case Study on Antibacterial Activity : A series of derivatives were synthesized and screened for their antibacterial activity against various strains. One notable compound demonstrated significant inhibition against E. coli and Pseudomonas aeruginosa, with inhibition zones measuring up to 35 mm .
- Case Study on Antiviral Activity : In a cell-based assay, a modified derivative exhibited over 40% inhibition of murine norovirus-induced plaque formation at concentrations as low as 10 μM, highlighting the potential for developing effective antiviral agents based on this scaffold .
Properties
Molecular Formula |
C13H15NO |
---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
N-[1-(5-methylfuran-2-yl)ethyl]aniline |
InChI |
InChI=1S/C13H15NO/c1-10-8-9-13(15-10)11(2)14-12-6-4-3-5-7-12/h3-9,11,14H,1-2H3 |
InChI Key |
KMPXNNVMEUHGRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(C)NC2=CC=CC=C2 |
Origin of Product |
United States |
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